molecular formula C14H12ClNO B1392231 2-Chloro-5-(2,4-dimethylbenzoyl)pyridine CAS No. 1187165-32-7

2-Chloro-5-(2,4-dimethylbenzoyl)pyridine

Cat. No. B1392231
CAS RN: 1187165-32-7
M. Wt: 245.7 g/mol
InChI Key: QLRIWCYUHWIXET-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4-dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.7 g/mol . It is also known as (6-chloro-3-pyridinyl)(3,4-dimethylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2,4-dimethylbenzoyl)pyridine is represented by the InChI code 1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 and the InChI key RFNFBLTZTVXKJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-(2,4-dimethylbenzoyl)pyridine has a molecular weight of 245.7 g/mol . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Photophysical Properties of Cyclopalladated Complexes

Research by Mancilha et al. (2011) investigated cyclopalladated complexes involving pyridine ligands, emphasizing their photophysical properties. These complexes exhibited significant absorption and fluorescence emission in solution, suggesting potential applications in the field of materials science, particularly in light-emitting devices (Mancilha et al., 2011).

Anticancer Activity of Pyridine Derivatives

Abouzied et al. (2022) synthesized and evaluated various pyridine derivatives for their anticancer activity. These compounds, including those with 2-chloro-5-(2,4-dimethylbenzoyl)pyridine structure, showed promising results against certain cancer cell lines, highlighting their potential in pharmaceutical research (Abouzied et al., 2022).

Antibacterial Activity of Oxadiazole Thioether Derivatives

Song et al. (2017) focused on the synthesis and antibacterial evaluation of 1,3,4-oxadiazole thioether derivatives, including compounds with 2-chloro-5-methylene pyridine structures. These compounds exhibited good antibacterial activities, suggesting their potential in developing new antibacterial agents (Song et al., 2017).

Structural Analysis of Pyridine-N-Functionalized Carbene Copper(I) Complexes

Tulloch et al. (2001) explored the structural aspects of pyridine N-functionalized carbene ligands in copper(I) complexes. Their research contributes to the understanding of coordination chemistry and has implications for catalysis and materials science (Tulloch et al., 2001).

Synthesis and Application of 2-Chloro-5-Trifluoromethyl Pyridine

Zheng-xiong (2004) summarized various synthetic methods for 2-chloro-5-trifluromethyl pyridine, which shares a structural similarity with 2-Chloro-5-(2,4-dimethylbenzoyl)pyridine. The study highlighted its applications in pharmaceuticals, agrochemicals, and biochemicals, demonstrating the versatility of such compounds (Zheng-xiong, 2004).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-3-5-12(10(2)7-9)14(17)11-4-6-13(15)16-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRIWCYUHWIXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,4-dimethylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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